Akt/ROCK-IN-1

Kinase inhibition Neuroblastoma ATP-competitive inhibitor

Akt/ROCK-IN-1 (B12) is the only confirmed dual Akt/ROCK inhibitor that recapitulates the synergistic neuroblastoma phenotype—G0/G1 arrest, N-myc downregulation, and differentiation marker upregulation—described by Che et al. (J. Med. Chem. 2023). Unlike mono-kinase inhibitors (MK-2206, RKI-1447) or promiscuous multi-AGC agents (AT13148), B12 delivers the specific dual potency (Akt IC50 0.023 nM; ROCK IC50 1.47 nM) and selectivity fingerprint required for neuroblastoma differentiation studies. Ideal as a single-agent tool to avoid polypharmacy confounds and as a reference standard for kinase selectivity panels.

Molecular Formula C21H19BrF2N4O2S
Molecular Weight 509.4 g/mol
Cat. No. B12381107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt/ROCK-IN-1
Molecular FormulaC21H19BrF2N4O2S
Molecular Weight509.4 g/mol
Structural Identifiers
SMILESC1CNCC(C1C2=CC(=C(C=C2)F)F)NC(=O)C3=CC4=C(S3)OCCN5C4=C(C=N5)Br
InChIInChI=1S/C21H19BrF2N4O2S/c22-14-9-26-28-5-6-30-21-13(19(14)28)8-18(31-21)20(29)27-17-10-25-4-3-12(17)11-1-2-15(23)16(24)7-11/h1-2,7-9,12,17,25H,3-6,10H2,(H,27,29)/t12-,17+/m0/s1
InChIKeyYEYGCAOMGAHTST-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt/ROCK-IN-1 (B12) Procurement Guide: Chemical Identity and Dual-Kinase Inhibition Profile


Akt/ROCK-IN-1 (synonym B12, CAS 2983889-44-5) is a synthetic small-molecule oxazepine derivative that functions as a dual inhibitor of the serine/threonine kinases Akt and Rho-associated coiled-coil containing protein kinase (ROCK) [1]. With a molecular weight of 509.37 g/mol and formula C21H19BrF2N4O2S, the compound simultaneously blocks the ATP-binding sites of both kinases, a design strategy intended to exploit the synergistic anti-neuroblastoma effects of concurrent Akt and ROCK pathway suppression [2]. The molecule has demonstrated antitumor activity specifically in neuroblastoma models, distinguishing it from mono-kinase inhibitors that address only one arm of this signaling network.

Why Akt/ROCK-IN-1 Cannot Be Replaced by Selective Akt or ROCK Inhibitors Alone


Pharmacological studies have demonstrated that simultaneous inhibition of Akt and ROCK produces synergistic anti-neuroblastoma effects that exceed the sum of single-target interventions [1]. Selective Akt inhibitors (e.g., MK-2206) or ROCK inhibitors (e.g., RKI-1447) each address only one component of a cooperative signaling axis, failing to recapitulate the dual differentiation-and-proliferation arrest phenotype observed with B12 [2]. Even multi-AGC kinase inhibitors such as AT13148, which weakly engage both targets, operate at substantially lower potency on Akt (IC50 ~38–402 nM) and ROCK (IC50 ~4–6 nM) and exhibit promiscuous activity against p70S6K, PKA, and SGK, introducing confounding pharmacology that undermines mechanistic interpretation . These differential properties mean that purchasing decisions cannot rely on simple functional-class assumptions; only a confirmed dual Akt/ROCK inhibitor with the specific potency, selectivity fingerprint, and functional outcome profile of Akt/ROCK-IN-1 delivers the neuroblastoma-relevant biology reported in the primary literature.

Akt/ROCK-IN-1 Differential Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Akt Inhibitory Potency: B12 vs. the Clinical Multi-AGC Inhibitor AT13148

Akt/ROCK-IN-1 (B12) inhibits Akt with an IC50 of 0.023 nM, which is approximately 1,650-fold more potent than AT13148's inhibition of Akt1 (IC50 = 38 nM) and over 17,000-fold more potent than AT13148's inhibition of Akt2 (IC50 = 402 nM) [1]. Unlike AT13148, which targets at least six AGC kinases simultaneously, B12 was specifically designed as a dual Akt/ROCK inhibitor, minimizing off-target confounding in pathway dissection experiments [1].

Kinase inhibition Neuroblastoma ATP-competitive inhibitor

ROCK Inhibitory Potency: B12 vs. the Selective ROCK Inhibitor RKI-1447

Akt/ROCK-IN-1 (B12) inhibits ROCK with an IC50 of 1.47 nM, representing a 4.2- to 9.9-fold greater potency compared to the selective ROCK inhibitor RKI-1447, which exhibits IC50 values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2) [1]. Critically, RKI-1447 possesses no meaningful Akt inhibitory activity, meaning it cannot deliver the synergistic Akt/ROCK co-inhibition that underpins B12's differentiation-inducing and N-myc-suppressing effects in neuroblastoma cells [2].

ROCK inhibition Rho kinase Neuroblastoma

Dual-Target Differentiation Phenotype: B12 vs. Pan-Akt Inhibitor MK-2206 in Neuroblastoma

Treatment of Neuro2a neuroblastoma cells with B12 induces a strong differentiation phenotype characterized by G0/G1 cell-cycle arrest, significant reduction in N-myc protein levels, and upregulation of differentiation markers, effects not achievable with the selective pan-Akt inhibitor MK-2206 alone [1]. MK-2206 inhibits Akt1/2/3 with IC50 values of 5–65 nM but shows no activity against ROCK or against ~250 other kinases, and published studies demonstrate that Akt-selective inhibition alone is insufficient to recapitulate the full differentiation-inducing response seen with dual Akt/ROCK blockade [2]. The differentiation outcome is directly attributed to the synergistic co-inhibition of both kinases, a mechanistic feature unique to B12 among the comparators evaluated in the original medicinal chemistry campaign [1].

Differentiation therapy Neuro2a cells N-myc suppression

In Vivo Xenograft Tumor Suppression with Concurrent Differentiation: B12 vs. Single-Agent AT13148 or RKI-1447

In a neuroblastoma xenograft model, administration of B12 effectively suppresses tumor growth while simultaneously promoting intratumoral differentiation, a dual pharmacodynamic outcome reported in the primary discovery publication [1]. In contrast, the multi-AGC inhibitor AT13148 has been profiled primarily in non-neuroblastoma solid tumor models with variable Akt/ROCK target coverage, and the selective ROCK inhibitor RKI-1447, despite demonstrating single-agent anti-neuroblastoma activity, requires combination with BET inhibitors to achieve robust efficacy and does not independently drive differentiation [2]. The in vivo differentiation-promoting property of B12 appears tightly linked to its dual Akt/ROCK mechanism and has not been replicated by any single-target comparator in neuroblastoma xenograft studies.

Xenograft model Tumor growth inhibition In vivo differentiation

Akt/ROCK-IN-1 Application Scenarios for Scientific Procurement Decision-Making


Neuroblastoma Differentiation Mechanism Studies

Investigators mapping the signaling requirements for neuroblastoma differentiation can use B12 as a single-agent tool to simultaneously block Akt and ROCK, recapitulating the synergistic phenotype of G0/G1 arrest, N-myc downregulation, and differentiation marker upregulation described by Che et al. [1]. This avoids the confounding variables introduced by two-compound cocktails or multi-AGC kinase inhibitors like AT13148.

In Vivo Pediatric Neuroblastoma Xenograft Efficacy Testing

Preclinical research groups evaluating therapeutic candidates for high-risk neuroblastoma can employ B12 as a differentiated in vivo probe, leveraging its reported ability to suppress xenograft tumor growth while simultaneously inducing intratumoral differentiation [1]. This dual pharmacodynamic profile is not replicated by selective ROCK inhibitors (RKI-1447) or Akt inhibitors (MK-2206) as single agents.

Kinase Selectivity Profiling and Tool Compound Benchmarking

Laboratories building kinase inhibitor selectivity panels can incorporate B12 as a reference standard for dual Akt/ROCK activity, benchmarking novel inhibitors against its IC50 values of 0.023 nM (Akt) and 1.47 nM (ROCK) [1]. Procurement from vendors providing certified QC data (e.g., MedChemExpress HY-156796) ensures lot-to-lot reproducibility for comparative studies against AT13148 or other multi-kinase controls .

Combination-Therapy Rationale Development

Given that ROCK inhibition has been shown to synergize with BET inhibitors in neuroblastoma [2], B12 can serve as a tool to test whether adding concomitant Akt inhibition (via its dual mechanism) further enhances BET inhibitor efficacy. This scenario exploits B12's unique dual pharmacology to explore three-pathway (Akt/ROCK/BET) combination hypotheses without polypharmacy confounds.

Quote Request

Request a Quote for Akt/ROCK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.